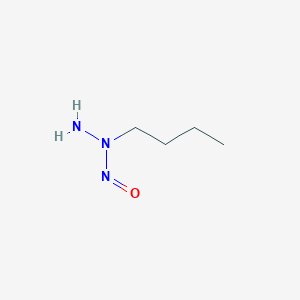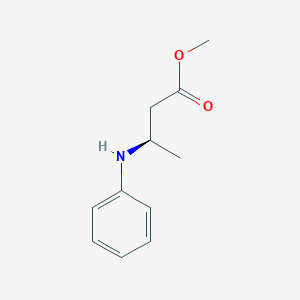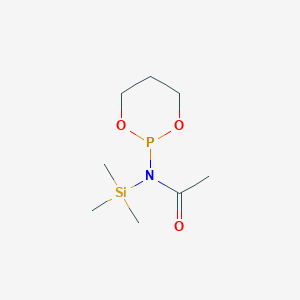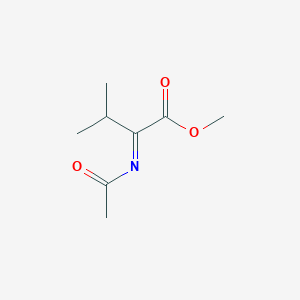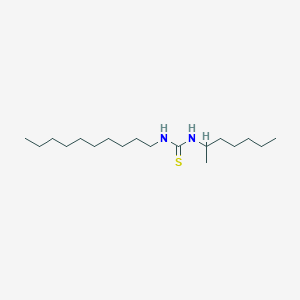![molecular formula C10H11N5O2 B14514049 Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester CAS No. 62642-71-1](/img/structure/B14514049.png)
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester is a compound that combines the structural features of benzoic acid and tetrazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . This reaction can be carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of tetrazole formation . Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the tetrazole ring and has different chemical properties.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzoic acid moiety.
Uniqueness
The presence of the tetrazole ring in benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester imparts unique chemical properties such as increased acidity and the ability to form stable complexes with metals . These properties make it distinct from other benzoic acid derivatives and valuable for various applications.
Propiedades
Número CAS |
62642-71-1 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
methyl 4-[(2H-tetrazol-5-ylamino)methyl]benzoate |
InChI |
InChI=1S/C10H11N5O2/c1-17-9(16)8-4-2-7(3-5-8)6-11-10-12-14-15-13-10/h2-5H,6H2,1H3,(H2,11,12,13,14,15) |
Clave InChI |
KZTQSDRIDXJOQC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CNC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


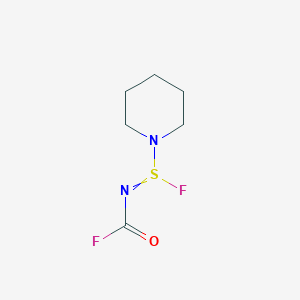

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
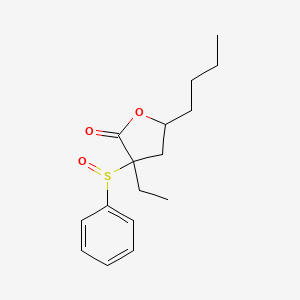
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
